Leucopelargonidin Exhibits Superior Binding Free Energy Against FtsZ Protein Compared to Aromadendrin
In a computational study screening 1165 phytochemicals, leucopelargonidin demonstrated the most favorable binding free energy against the *S. aureus* cell division protein FtsZ. Its binding free energy (-27.25 kcal/mol) was significantly lower than that of the comparator molecule, Aromadendrin (-13.38 kcal/mol), indicating a stronger predicted interaction [1].
| Evidence Dimension | Binding Free Energy (ΔG) |
|---|---|
| Target Compound Data | -27.25 kcal/mol |
| Comparator Or Baseline | Aromadendrin: -13.38 kcal/mol |
| Quantified Difference | 2.04-fold more favorable binding energy |
| Conditions | In silico molecular dynamics simulation (100 ns) of ligand-FtsZ protein complex |
Why This Matters
This data identifies leucopelargonidin as a promising lead compound for developing novel antibacterial agents targeting FtsZ, with a significantly stronger predicted binding than a structurally related flavonoid, aromadendrin.
- [1] Bhati, R., et al. (2025). Computational insights into the inhibition of cell division in Staphylococcus aureus: Towards novel therapeutics. Computational Biology and Chemistry, 117, 108391. View Source
